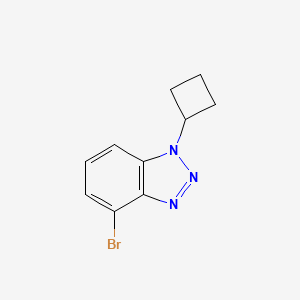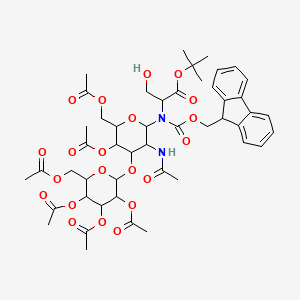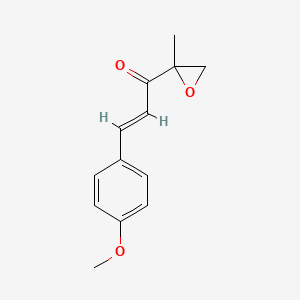
4-Bromo-1-cyclobutyl-1H-1,2,3-benzotriazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Bromo-1-cyclobutyl-1H-1,2,3-benzotriazole is a heterocyclic compound featuring a benzotriazole core substituted with a bromine atom and a cyclobutyl group
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-1-cyclobutyl-1H-1,2,3-benzotriazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-bromoaniline with cyclobutanone in the presence of a suitable catalyst to form the desired benzotriazole derivative .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product .
化学反応の分析
Types of Reactions: 4-Bromo-1-cyclobutyl-1H-1,2,3-benzotriazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation or reduction under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form complex molecules
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide or potassium cyanide can be used.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and boron reagents are commonly used
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzotriazole derivatives, while coupling reactions can produce complex organic molecules .
科学的研究の応用
4-Bromo-1-cyclobutyl-1H-1,2,3-benzotriazole has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials and as a corrosion inhibitor
作用機序
The mechanism of action of 4-Bromo-1-cyclobutyl-1H-1,2,3-benzotriazole involves its interaction with molecular targets through its benzotriazole core. The compound can act as an electron-donating or electron-withdrawing group, influencing the reactivity of its surroundings. It can also stabilize radicals and negative charges, making it a versatile synthetic auxiliary .
類似化合物との比較
Benzotriazole: A parent compound with similar structural features but without the bromine and cyclobutyl substitutions.
1,2,3-Benzotriazole Derivatives: Various derivatives with different substituents on the benzotriazole core.
Uniqueness: 4-Bromo-1-cyclobutyl-1H-1,2,3-benzotriazole is unique due to its specific substitutions, which confer distinct physicochemical properties and reactivity compared to other benzotriazole derivatives. Its bromine atom and cyclobutyl group make it a valuable intermediate in organic synthesis and research .
特性
分子式 |
C10H10BrN3 |
|---|---|
分子量 |
252.11 g/mol |
IUPAC名 |
4-bromo-1-cyclobutylbenzotriazole |
InChI |
InChI=1S/C10H10BrN3/c11-8-5-2-6-9-10(8)12-13-14(9)7-3-1-4-7/h2,5-7H,1,3-4H2 |
InChIキー |
UNPGCFVAIRBRAB-UHFFFAOYSA-N |
正規SMILES |
C1CC(C1)N2C3=C(C(=CC=C3)Br)N=N2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-(5-Amino-1H-pyrazolo[3,4-c]pyridin-1-yl)-ethanone](/img/structure/B12078430.png)

![4-[3-(3-Fluoro-phenyl)-propyl]-piperidine](/img/structure/B12078449.png)




![1-[4-Amino-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]oxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B12078487.png)


![Methanone, phenyl[4-[2-(1-piperidinyl)ethoxy]phenyl]-](/img/structure/B12078508.png)

![Methyl[1-(5-methylthiophen-2-YL)ethyl]amine](/img/structure/B12078527.png)
